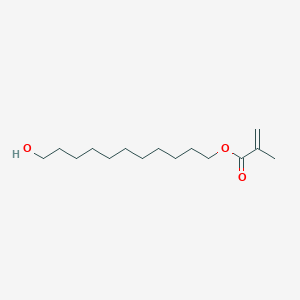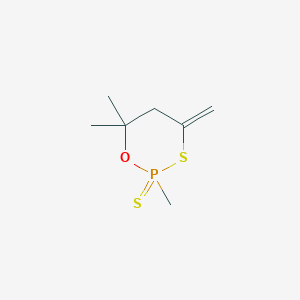
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is a complex organophosphorus compound It features a unique structure with a phosphorus atom bonded to sulfur, oxygen, and carbon atoms, forming a heterocyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione typically involves the reaction of phosphorus pentasulfide with 2,6,6-trimethyl-4-methylidene-1,3-dioxane. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or xylene, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet commercial demands.
Análisis De Reacciones Químicas
Types of Reactions
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to inhibit certain enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organophosphorus compounds.
Mecanismo De Acción
The mechanism of action of 2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound has a similar dioxane ring structure but lacks the phosphorus and sulfur atoms.
2,2-Dimethyl-1,3-dioxane-4,6-dione: Another dioxane derivative with different substituents.
2,6,6-Trimethyl-2-cyclohexene-1,4-dione: A cyclohexene derivative with a similar carbon framework but different functional groups.
Uniqueness
2,6,6-Trimethyl-4-methylidene-1,3,2lambda~5~-oxathiaphosphinane-2-thione is unique due to its phosphorus-sulfur heterocyclic ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
114067-83-3 |
|---|---|
Fórmula molecular |
C7H13OPS2 |
Peso molecular |
208.3 g/mol |
Nombre IUPAC |
2,6,6-trimethyl-4-methylidene-2-sulfanylidene-1,3,2λ5-oxathiaphosphinane |
InChI |
InChI=1S/C7H13OPS2/c1-6-5-7(2,3)8-9(4,10)11-6/h1,5H2,2-4H3 |
Clave InChI |
VIOXFELRGCDLHA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C)SP(=S)(O1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


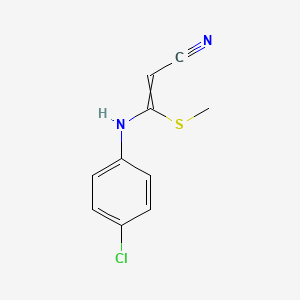
![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)
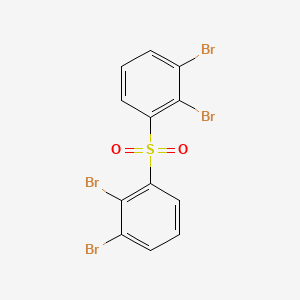
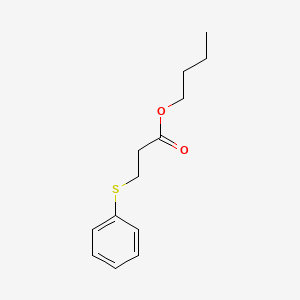
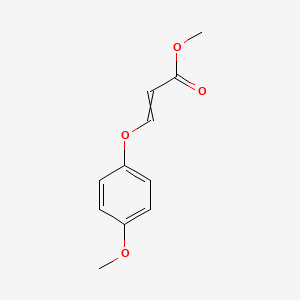
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)

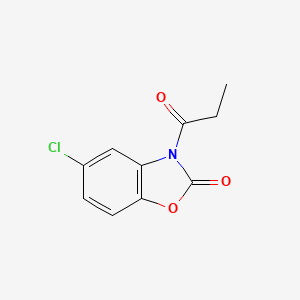
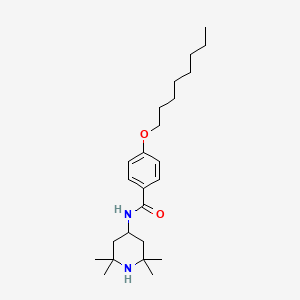

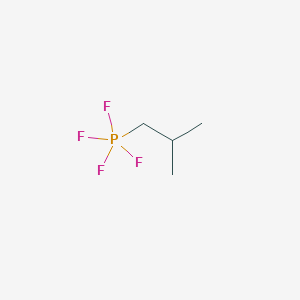
![Ethanesulfonic acid, 2-[(3,4-dihydro-2H-pyrrol-5-yl)amino]-](/img/structure/B14304208.png)
